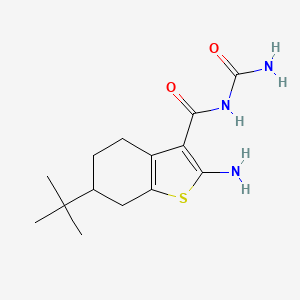

2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

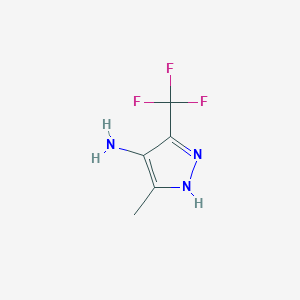

2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H21N3O2S and its molecular weight is 295.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of Research

The compound 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a part of a broader category of chemicals that have garnered interest in scientific research due to their potential applications in various fields. Although no direct studies on this exact compound were found, research related to similar chemical structures provides insights into possible applications and relevance.

Synthesis and Asymmetric N-Heterocycle Synthesis

Research has highlighted the importance of chiral sulfinamides like tert-butanesulfinamide in the stereoselective synthesis of amines and derivatives. These compounds, through asymmetric synthesis, provide access to structurally diverse N-heterocycles, which are crucial in developing therapeutics and natural product synthesis. The advancements in this area suggest potential pathways for synthesizing and applying derivatives of the compound , underscoring their significance in creating bioactive molecules and therapeutics (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Functional Chemical Groups in CNS Drug Synthesis

The investigation into functional chemical groups capable of serving as lead molecules for CNS activity synthesis emphasizes the relevance of nitrogen (N), sulphur (S), and oxygen (O) heterocycles. This research indicates that compounds like 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which feature such heteroatoms, may hold potential in developing novel CNS acting drugs. The focus on heterocycles as structural motifs in drug discovery highlights the utility of these compounds in addressing CNS disorders (S. Saganuwan, 2017).

Benzothiazole Derivatives in Drug Development

The synthesis and transformations of benzothiazole derivatives are of significant interest due to their biological activities and industrial demand. The compound , being related to benzothiazole structures, could have implications in drug development and new material synthesis. This area of research underscores the versatility and potential of such compounds in pharmaceuticals and highlights the importance of exploring novel synthetic methodologies and applications (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).

Mechanism of Action

Target of Action

The primary targets of the compound are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme involved in gene regulation .

Mode of Action

The compound exhibits inhibitory activity against its primary targets, Bcr-Abl and HDAC1 . This means it binds to these targets and prevents them from performing their normal functions, leading to changes in cellular activities .

Biochemical Pathways

The compound affects the pathways associated with Bcr-Abl and HDAC1 . By inhibiting these targets, it disrupts the normal functioning of these pathways, leading to downstream effects that can include changes in cell proliferation and gene expression .

Result of Action

The compound’s action results in potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This means it can inhibit the growth and proliferation of these cancer cells .

properties

IUPAC Name |

2-amino-6-tert-butyl-N-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-14(2,3)7-4-5-8-9(6-7)20-11(15)10(8)12(18)17-13(16)19/h7H,4-6,15H2,1-3H3,(H3,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQQPQMLFQGGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

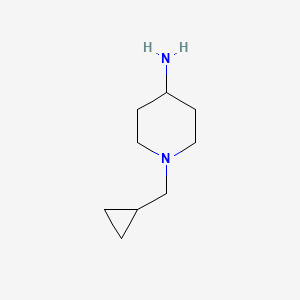

![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)